![molecular formula C18H24N2O5 B2518536 methyl 1-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)piperidine-2-carboxylate CAS No. 1902920-86-8](/img/structure/B2518536.png)
methyl 1-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)piperidine-2-carboxylate
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Description
Methyl 1-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)piperidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including the compound , serve as essential building blocks for drug development. Their unique structural features make them valuable in designing pharmaceutical agents. Researchers explore modifications around the piperidine core to enhance drug efficacy, bioavailability, and target specificity. The compound’s carbonyl group and pyridine moiety offer opportunities for rational drug design and optimization .
Spiropiperidines in Organic Synthesis
Spiropiperidines, a class of piperidine derivatives, find applications in organic synthesis. Researchers have developed efficient methods to construct spirocycles, including those containing piperidine rings. These compounds exhibit diverse reactivity and can serve as intermediates for complex molecule synthesis. The compound’s oxan-4-yloxy substituent may contribute to the formation of novel spirocyclic structures .
Biological Evaluation
Scientists investigate the biological activity of piperidine derivatives, aiming to discover potential drug candidates. The compound’s tetrahydro-2H-pyran-4-yl substituent could influence interactions with biological targets. Researchers assess its binding affinity, selectivity, and pharmacokinetic properties. Early-stage evaluations involve in vitro assays, cell-based studies, and animal models .
Alkaloid Synthesis
Piperidine alkaloids play crucial roles in nature, and their synthesis remains an area of interest. The compound’s piperidine core resembles alkaloids found in various plants. Researchers explore synthetic routes to access these natural products or analogs. The oxan-4-yloxy group may contribute to alkaloid-like properties .
Multicomponent Reactions
Multicomponent reactions (MCRs) offer efficient ways to construct complex molecules. Piperidine derivatives participate in MCRs, leading to diverse chemical libraries. Researchers investigate the compound’s reactivity in MCRs, potentially yielding novel scaffolds for drug discovery .
Hydrogenation Strategies
Hydrogenation methods allow the reduction of unsaturated bonds in piperidine derivatives. Researchers have explored palladium and rhodium-catalyzed hydrogenation for constructing (cyclo)alkylpiperidines. The compound’s pyridine and carbonyl functionalities may influence the selectivity of these reactions .
properties
IUPAC Name |
methyl 1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-23-18(22)15-4-2-3-9-20(15)17(21)13-5-6-16(19-12-13)25-14-7-10-24-11-8-14/h5-6,12,14-15H,2-4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWMRONFBHWMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1C(=O)C2=CN=C(C=C2)OC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)piperidine-2-carboxylate |
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